molecular formula C8H11NO B1317709 1-(Pyridin-4-yl)propan-1-ol CAS No. 23389-76-6

1-(Pyridin-4-yl)propan-1-ol

Cat. No. B1317709
Key on ui cas rn: 23389-76-6
M. Wt: 137.18 g/mol
InChI Key: ZKMCKIAZUYILRN-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

The title compound was prepared from 1-(pyridin-4-yl) propan-1-one (purchased from Waterstone Technology) following a procedure similar to the one described for the synthesis of 1-(pyridin-3-yl) propan-1-ol (Example 233, Step A). Mass Spectrum (ESI) m/z=138.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7](=[O:10])[CH2:8][CH3:9])=[CH:3][CH:2]=1.N1C=CC=C(C(O)CC)C=1>>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([OH:10])[CH2:8][CH3:9])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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